molecular formula C12H16ClN3O B1444240 1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone CAS No. 1316227-43-6

1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone

Cat. No. B1444240
CAS RN: 1316227-43-6
M. Wt: 253.73 g/mol
InChI Key: MEDWCFOUMGWVNH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone” such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • Microwave Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating a method for creating derivatives with potential antibacterial properties. These compounds have been studied for their structural characteristics and evaluated for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Characterization for Biomedical Applications

  • Spectroscopic Characterization and Biological Activity : Another study focused on the synthesis and detailed spectroscopic characterization of a similar compound. The research explored its stability, crystal structure, and potential applications in pharmacokinetics and cytotoxic studies, indicating its relevance in biomedical research (Govindhan et al., 2017).

Antitumor Activity and Molecular Docking Studies

  • Antitumor Activity and Molecular Docking : Research has been conducted on the antitumor activity of compounds related to 1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone. These studies include molecular docking and cytotoxic evaluations, suggesting potential applications in cancer treatment (Yurttaş et al., 2014).

Application in Synthesis of Selective Agonists

  • Synthesis of Selective Muscarinic Agonists : The compound has been used in the synthesis of selective muscarinic agonists. This involves complex chemical processes, highlighting its utility in developing novel pharmaceutical agents (Ashwood et al., 1995).

Development of High-Affinity Ligands

  • High-Affinity Ligands at Dopamine Receptors : It also plays a role in the development of high-affinity ligands for dopamine receptors, which has implications for neurological and psychiatric treatments (Rowley et al., 1997).

properties

IUPAC Name

1-[4-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-10(3-7-16)8-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWCFOUMGWVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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